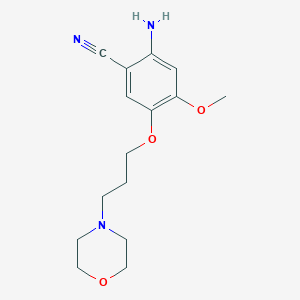

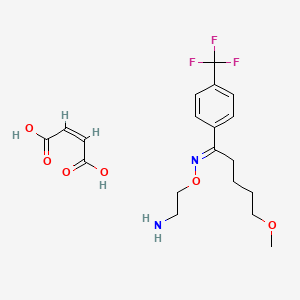

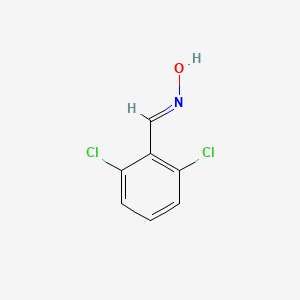

tert-Butyl (2-amino-6-fluorophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl (2-amino-6-fluorophenyl)carbamate” is an organic compound . It is also known as “2-BOC-氨基-4-氟苯胺” in Chinese .

Synthesis Analysis

The synthesis of “tert-Butyl (2-amino-6-fluorophenyl)carbamate” involves heating a solution of di-tert-butyldicarbonate and 2-fluoroaniline in tetrahydrofuran to reflux for 6 hours . The reaction mixture is then cooled, concentrated, dissolved in pentane, washed with 5% citric acid, then 1 M potassium bisulfate (2x), then water, then 20% potassium hydroxide, then brine, dried over magnesium sulfate, and concentrated to give the product .Molecular Structure Analysis

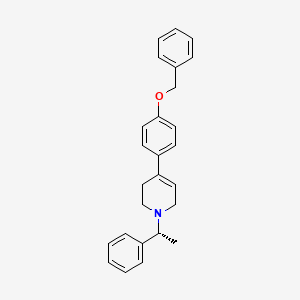

The molecular formula of “tert-Butyl (2-amino-6-fluorophenyl)carbamate” is C11H15FN2O2 . Its InChI Code is 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis

“tert-Butyl (2-amino-6-fluorophenyl)carbamate” is a solid at room temperature . It has a molecular weight of 226.25 . The compound should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Synthesis of Biologically Active Compounds

Tert-butyl (2-amino-6-fluorophenyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in many pharmaceutical compounds such as osimertinib (AZD9291). A rapid synthetic method for this compound was developed, demonstrating the compound's role in streamlining the production of biologically active molecules (Zhao, Guo, Lan, & Xu, 2017).

Chemical Transformations and Protective Group Chemistry

The compound also finds applications in protective group chemistry, where it is used for the protection of amines. For example, the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) synthesized from tert-butyl (2-amino-6-fluorophenyl)carbamate via treatment with tert-butyldimethylsilyl trifluoromethanesulfonate demonstrates its utility in chemoselective transformations of amino protecting groups (Sakaitani & Ohfune, 1990).

Preparation of Advanced Intermediates

The compound is instrumental in the preparation of advanced intermediates for further chemical synthesis. For instance, tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied for their metalation between nitrogen and silicon, leading to the preparation of α-functionalized α-amino silanes, showcasing the compound's versatility in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

Application in Organic Synthesis and Catalysis

Furthermore, the compound is used in organic synthesis and catalysis. For example, it has been involved in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, highlighting its importance in producing chiral intermediates for pharmaceuticals and materials science (Piovan, Pasquini, & Andrade, 2011).

Novel Glycoconjugate Formation

It is also involved in glycosylative transcarbamylation, a reaction leading to the formation of anomeric 2-deoxy-2-amino sugar carbamates, demonstrating its use in the synthesis of novel glycoconjugates, which are valuable in medicinal chemistry and drug design (Henry & Lineswala, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

特性

IUPAC Name |

tert-butyl N-(2-amino-6-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTBITIKAFIQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-amino-6-fluorophenyl)carbamate | |

CAS RN |

954239-11-3 |

Source

|

| Record name | 954239-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)